![molecular formula C17H26ClNO B14169911 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine CAS No. 89062-14-6](/img/structure/B14169911.png)
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine is a synthetic organic compound that features a unique chemical structure. This compound is characterized by the presence of a chloro-substituted indene moiety linked to a diethylbutanamine chain via an ether linkage. The compound’s distinct structure imparts it with specific chemical and biological properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors, often involving Friedel-Crafts alkylation or acylation reactions.
Chlorination: The indene intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Ether Formation: The chloro-substituted indene is reacted with an appropriate alcohol under basic conditions to form the ether linkage.
Amine Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, resulting in the formation of new derivatives.
Hydrolysis: Under acidic or basic conditions, the ether linkage can be hydrolyzed to yield the corresponding alcohol and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.
Applications De Recherche Scientifique
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, depending on its structure and functional groups. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine can be compared with similar compounds such as:
Indene Derivatives: Compounds with similar indene moieties but different substituents or functional groups.
Chloro-Substituted Amines: Compounds with similar chloro and amine functionalities but different core structures.
Ether-Linked Compounds: Molecules with similar ether linkages but different aromatic or aliphatic groups.
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89062-14-6 |
|---|---|
Formule moléculaire |
C17H26ClNO |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
4-[(2-chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine |
InChI |
InChI=1S/C17H26ClNO/c1-3-19(4-2)11-7-8-12-20-17-15-10-6-5-9-14(15)13-16(17)18/h5-6,9-10,16-17H,3-4,7-8,11-13H2,1-2H3 |
Clé InChI |
ZQQGUFVQPPZXKR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCOC1C(CC2=CC=CC=C12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
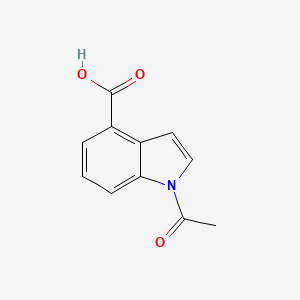
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)


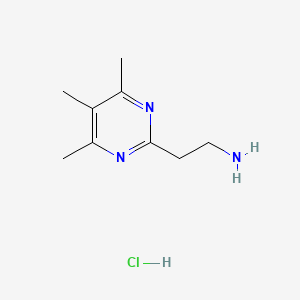
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
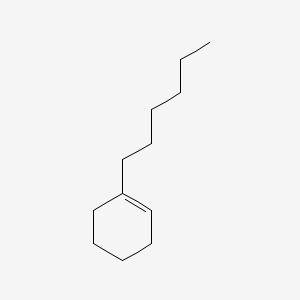

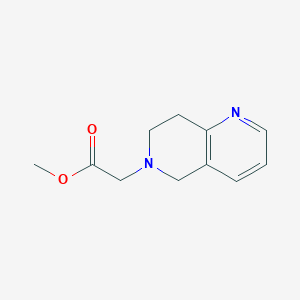
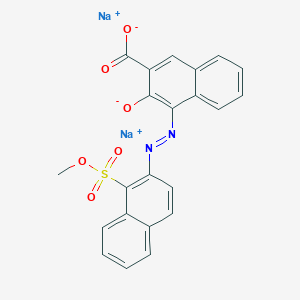
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)

